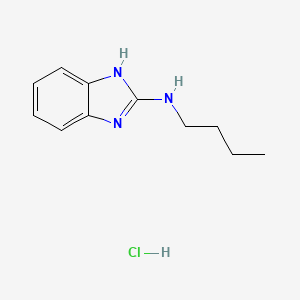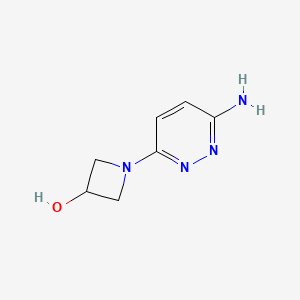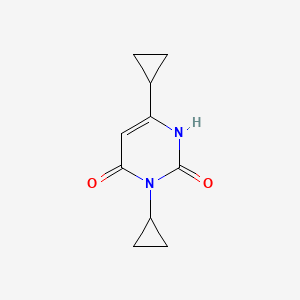
2-甲基-6-(噻吩-3-基)嘧啶-4-羧酸乙酯
描述
Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护和抗神经炎症剂
嘧啶衍生物,如2-甲基-6-(噻吩-3-基)嘧啶-4-羧酸乙酯,已显示出作为神经保护和抗神经炎症剂的潜力。这些化合物可以设计为针对神经退行性疾病、缺血性中风和外伤性脑损伤。 它们通过抑制人小胶质细胞中一氧化氮和肿瘤坏死因子-α的产生,减少内质网应激,并调节NF-κB炎症通路来发挥作用 .
抗癌活性
噻吩衍生物,包括具有嘧啶核的衍生物,因其抗癌特性而受到研究。 某些杂环化合物对癌细胞系表现出最佳的细胞毒性作用,使其成为癌症治疗的有希望的候选药物 .
抗菌活性
合成的噻吩化合物因其抗菌活性而得到评估。一些衍生物对包括枯草芽孢杆菌、大肠杆菌、普通变形杆菌和金黄色葡萄球菌在内的多种生物体表现出显著的抑制效果。 这表明它们在开发新型抗菌剂方面的潜在应用 .
太阳能电池应用
嘧啶衍生物已被探索用于太阳能电池技术。它们可以作为钙钛矿太阳能电池的竞争者,有可能提供更好的能带偏移和转换效率。 这可能导致开发更有效和更具成本效益的太阳能电池 .
血清素受体效力
嘧啶类化合物已被发现对5-HT1A 血清素受体具有显着效力,并且对其他受体(如α1-肾上腺素能受体和D2受体)具有选择性。 这种特性对于开发针对神经系统疾病的药物至关重要 .
合成有机化学
嘧啶及其衍生物的化学在合成有机化学领域具有重要意义。 这些化合物用于构建新的生物成分,并且由于其多功能反应性和结构多样性,在药物化学中具有广泛的应用 .
作用机制
Target of Action
Thiophene-based analogs, which this compound is a part of, have been shown to exhibit a variety of biological effects . They have been used in the development of advanced compounds with various biological effects .
Mode of Action
Thiophene derivatives have been known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been known to affect a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
生化分析
Biochemical Properties
Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a role in various biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on biochemical pathways. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating transcription factor 4 (ATF4) . These pathways are crucial for regulating gene expression and cellular stress responses. By modulating these pathways, Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate can affect gene expression patterns and cellular metabolism, potentially leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of enzymes such as prolyl-4-hydroxylase by binding to their active sites . This inhibition can lead to reduced collagen synthesis and altered cellular responses. Additionally, the compound’s interaction with transcription factors like NF-kB and ATF4 can result in changes in gene expression, further influencing cellular functions and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to sustained inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and long-term safety.
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity . These metabolic pathways are essential for understanding how the compound is processed in the body and its potential effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
ethyl 2-methyl-6-thiophen-3-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-6-10(13-8(2)14-11)9-4-5-17-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGCQRMIICMUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=CSC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1490389.png)
![6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490390.png)


![2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine](/img/structure/B1490395.png)


![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1490402.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)
![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)
